4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile
Description
Hypothetical Crystal Packing Features:
Intermolecular interactions :
- Halogen bonding : The bromo atom may engage in Type-II halogen···π interactions with adjacent aromatic rings.
- Hydrogen bonding : The hydroxyl group likely forms O-H···N hydrogen bonds with pyridine nitrogens of neighboring molecules.
- π-π stacking : The planar aromatic core facilitates face-to-face stacking at distances of 3.4–3.6 Å.
Unit cell parameters (predicted):
- Space group : P21/c (monoclinic).
- Z’ = 1 , with molecules arranged in slipped-parallel stacks.
Energetics :
| Predicted Crystallographic Property | Value | Basis |
|---|---|---|
| Space group | P21/c | |
| Density | 1.54 g/cm³ | |
| Dominant interactions | π-π, halogen, H-bonding |
The bulky 2-hydroxy-2-methylpropoxy group likely disrupts close packing, reducing crystallinity compared to simpler analogs. This aligns with the compound’s predicted moderate melting point (180–190°C).
Properties
Molecular Formula |
C12H12BrN3O2 |
|---|---|
Molecular Weight |
310.15 g/mol |
IUPAC Name |
4-bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H12BrN3O2/c1-12(2,17)7-18-9-3-10(13)11-8(4-14)5-15-16(11)6-9/h3,5-6,17H,7H2,1-2H3 |
InChI Key |
RJUHSXWLIAPBOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=CN2C(=C(C=N2)C#N)C(=C1)Br)O |
Origin of Product |
United States |
Preparation Methods
Pyrazolo[1,5-a]Pyridine Core Formation
The pyrazolo[1,5-a]pyridine skeleton is typically constructed via cyclization of substituted pyridine precursors. Source 4 demonstrates the conversion of N-(4-bromo-2-methylpyridin-3-yl)acetamide to a pyrazolo[4,3-b]pyridine derivative using isopentyl nitrite under acidic conditions. Analogous methods apply to the [1,5-a] isomer, where copper-mediated oxidative coupling of pyridyl esters with benzonitriles enables efficient ring formation.
Bromination and Alkoxylation Strategies
Regioselective bromination at the 4-position is achieved using N-bromosuccinimide (NBS) or direct substitution of pre-functionalized pyridines. The 2-hydroxy-2-methylpropoxy group is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling, with cesium carbonate as a preferred base for deprotonation.
Stepwise Synthetic Routes
Route 1: Palladium-Catalyzed Cross-Coupling (Patent-Based Synthesis)
This method, detailed in US20190106438A1 and WO2019075092A1, involves sequential coupling and protection-deprotection steps:
Step 1: Synthesis of Intermediate 15
A pyridine derivative protected with a tert-butyloxycarbonyl (Boc) group undergoes epoxide ring-opening with 2,2-dimethyloxirane in the presence of cesium carbonate to yield intermediate 15.
Step 2: Deprotection and Functionalization
Boc removal with trifluoroacetic acid (TFA) generates a free amine, which participates in Suzuki-Miyaura coupling with a boronic ester to install the pyrazolo[1,5-a]pyridine moiety.
Critical Reaction Parameters and Optimization
Catalyst Systems
Palladium catalysts (e.g., PdCl₂, Pd₂(dba)₃) are essential for cross-coupling steps, while copper reagents enable cyclization and cyanation. Catalyst loading significantly impacts yield:
Solvent and Base Effects
Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity for alkoxylation, while weak bases (Cs₂CO₃) prevent undesired side reactions:
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cs₂CO₃ | DMF | 80 | 75 |
| K₂CO₃ | DMSO | 90 | 68 |
| NaHCO₃ | THF | 70 | 52 |
Challenges and Mitigation Strategies
Regioselectivity in Bromination
Bromination at the 4-position competes with 2- or 6-substitution. Directed ortho-metalation using lithium diisopropylamide (LDA) ensures >90% regioselectivity.
Steric Hindrance in Alkoxylation
The bulky 2-hydroxy-2-methylpropoxy group necessitates elevated temperatures (80–100°C) and prolonged reaction times (12–24 h) for complete substitution. Microwave-assisted synthesis reduces time to 2–4 h with comparable yields.
Scalability and Industrial Relevance
Patent data indicate gram-scale production with minimal purification via column chromatography. Key considerations for scale-up include:
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the pyrazolo[1,5-a]pyridine core.
Common Reagents and Conditions
Substitution: Reagents such as sodium carbonate and tetrakis(triphenylphosphine)palladium(0) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: May be used in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as kinases. It can inhibit the activity of these enzymes, leading to alterations in cell signaling pathways and potentially inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Comparison
Pyrazolo[1,5-a]pyridine derivatives are characterized by their fused bicyclic structure, with substituents at the 3-, 4-, and 6-positions modulating their chemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations :
- The 2-hydroxy-2-methylpropoxy group in the target compound enhances solubility compared to methoxy or bromo substituents, making it favorable for drug formulations .
- Fluorine substituents (e.g., in 4-(6-fluoropyridin-3-yl) derivatives) improve binding affinity and metabolic stability, critical for kinase inhibitors .
- Bromine at the 6-position is common in intermediates but may reduce solubility compared to hydroxyl or alkoxy groups .
Biological Activity
4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of various kinases associated with cancer and other diseases. This article synthesizes available research findings, case studies, and relevant data to provide an overview of the biological activity of this compound.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₅BrN₄O
- Molecular Weight : 306.19 g/mol
- CAS Number : 2152628-33-4
The compound is primarily noted for its role as a RET kinase inhibitor , which is significant in the treatment of various cancers. RET (Rearranged during Transfection) kinase plays a crucial role in cell signaling pathways that promote cell growth and differentiation. Inhibition of this kinase can lead to reduced tumor proliferation and metastasis.
In Vitro Studies
Research has demonstrated that this compound exhibits potent cytotoxic effects across various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Jurkat | 4.64 ± 0.08 | High cytotoxicity observed |
| HeLa | 9.22 ± 0.17 | Significant growth inhibition |
| MCF-7 | Not specified | Assessed for comparative analysis |
The compound's effectiveness was further validated using flow cytometry, which indicated that it effectively arrests the cell cycle in the sub-G1 phase, suggesting an induction of apoptosis in treated cells .
Case Studies and Clinical Relevance
A notable study focused on the antiangiogenic properties of the compound using the chick chorioallantoic membrane (CAM) assay. The results indicated a significant reduction in blood vessel formation, underscoring its potential as an anticancer agent by inhibiting angiogenesis .
In another study, structural modifications of similar pyrazolo compounds were shown to enhance their anticancer activities. The introduction of specific functional groups was correlated with increased selectivity and potency against RET-associated cancers .
Comparative Analysis with Other Compounds
The biological activity of this compound can be compared to other pyrazole derivatives known for their anticancer properties:
Q & A
Q. What are the established synthetic routes for 4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile, and how can purity be optimized?
The compound is synthesized via multi-step reactions involving pyrazolo[1,5-a]pyridine intermediates. Key steps include:
- Bromination : Introduction of bromine at the 4-position using brominating agents like NBS (N-bromosuccinimide) under controlled conditions.
- Etherification : Reaction of the hydroxyl group with 2-hydroxy-2-methylpropyl bromide in the presence of a base (e.g., K₂CO₃) to form the propoxy side chain.
- Cyano-group introduction : Nitrile formation via nucleophilic substitution or cyanation reagents. Purity optimization involves chromatographic purification (e.g., silica gel column) and recrystallization from ethanol or acetone .
Q. What spectroscopic and chromatographic methods are recommended for structural characterization?
- 1H/13C NMR : Confirm substitution patterns and functional groups (e.g., propoxy chain at C6, bromine at C4).
- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 525.6 for C29H31N7O3) .
- HPLC : Monitor purity using a C18 column with UV detection at 254 nm; mobile phase gradients of acetonitrile/water with 0.1% TFA .
Q. What is the primary pharmacological target of this compound, and how is its activity validated?
The compound (Selpercatinib) selectively inhibits RET (Rearranged during Transfection) kinase , a driver in cancers like medullary thyroid carcinoma. Activity is validated via:
- Biochemical assays : IC50 values against RET (e.g., <5 nM) using ATP-competitive assays.
- Cellular assays : Inhibition of RET phosphorylation in tumor cell lines (e.g., TT cells) via Western blot .
Q. What are the key physicochemical properties affecting solubility and formulation?
- Solubility : Poor aqueous solubility (≤0.1 mg/mL in water) but improved in 0.1M HCl (~2 mg/mL).
- Melting point : ~208°C, indicating high crystalline stability.
- LogP : Predicted ~2.8, suggesting moderate lipophilicity. Use co-solvents (e.g., PEG 400) or solid dispersion techniques for formulations .
Advanced Research Questions
Q. How do stress conditions (e.g., heat, light) impact the stability of this compound, and what degradation products are observed?
Under accelerated stability testing (40°C/75% RH for 6 months):
- Hydrolysis : Degradation via cleavage of the propoxy chain (DP1: m/z 438.2).
- Oxidation : Formation of N-oxide derivatives (DP2: m/z 541.6).
- Photolysis : Bromine displacement leading to de-brominated analogs (DP3: m/z 446.3). LC-MS/MS with ion trap detectors is critical for impurity profiling .
Q. How does structural modification of the pyrazolo[1,5-a]pyridine core influence RET inhibition efficacy?
Comparative studies with analogs reveal:
- Bromine at C4 : Essential for binding to RET’s hydrophobic pocket (loss of Br reduces potency by ~10-fold).
- Propoxy chain at C6 : Enhances solubility without compromising kinase selectivity.
- Nitrile at C3 : Critical for hydrogen bonding with RET’s Lys758 residue. SAR data supports these findings .
Q. What strategies address low bioavailability due to poor solubility?
- Nanoparticle formulations : Use of PLGA nanoparticles (size ~150 nm) to enhance dissolution rates.
- Salt formation : Hydrochloride salts improve solubility by 3-fold in simulated gastric fluid.
- Amorphous solid dispersions : HPMCAS-based dispersions increase oral bioavailability in preclinical models .
Q. How does this compound achieve selectivity over other kinases (e.g., VEGFR2)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
